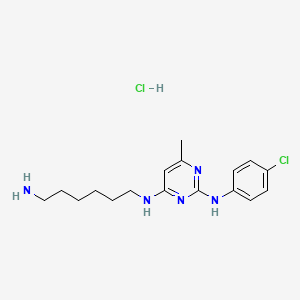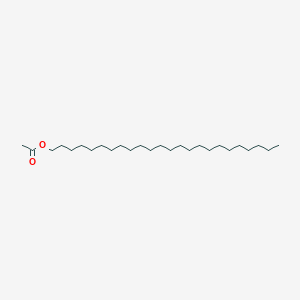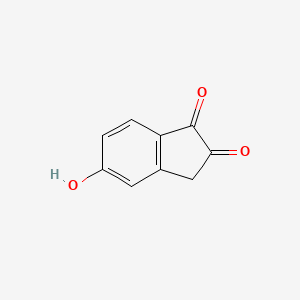
5-hydroxy-3H-indene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3H-indene-1,2-dione is a chemical compound belonging to the class of organic compounds known as indene derivatives. This compound features a hydroxyl group (-OH) attached to the indene ring system, which is a fused two-ring structure consisting of a benzene ring and a cyclopentene ring. The presence of the hydroxyl group makes it a key intermediate in various chemical syntheses and applications.
Synthetic Routes and Reaction Conditions:
Oxidation of Indene: One common synthetic route involves the oxidation of indene using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂). The reaction typically occurs under acidic conditions and at elevated temperatures.
Hydroxylation of Indene-1,2-dione: Another method involves the hydroxylation of indene-1,2-dione using reagents like hydrogen peroxide (H₂O₂) in the presence of a catalyst such as tungsten(VI) oxide (WO₃).
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods ensure efficient production and control over reaction conditions, leading to higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more complex derivatives. For example, oxidation with nitric acid (HNO₃) can introduce additional oxygen atoms into the molecule.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the hydroxyl group into a hydrogen atom, resulting in the formation of this compound derivatives.
Substitution: The hydroxyl group can be substituted with various functional groups, such as halides, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, HNO₃
Reduction: LiAlH₄
Substitution: SOCl₂, PBr₃
Major Products Formed:
Oxidation products: Various indene derivatives with additional oxygen atoms
Reduction products: Derivatives with reduced hydroxyl groups
Substitution products: Halogenated derivatives of this compound
Applications De Recherche Scientifique
5-Hydroxy-3H-indene-1,2-dione has found applications in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases, including cancer and diabetes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-hydroxy-3H-indene-1,2-dione exerts its effects depends on its specific application. For example, in antioxidant applications, the hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
Indane-1,3-dione
Indole derivatives
Other hydroxylated indenes
Propriétés
Formule moléculaire |
C9H6O3 |
|---|---|
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
5-hydroxy-3H-indene-1,2-dione |
InChI |
InChI=1S/C9H6O3/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,10H,4H2 |
Clé InChI |
OVNPCEABBZHRCM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)O)C(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


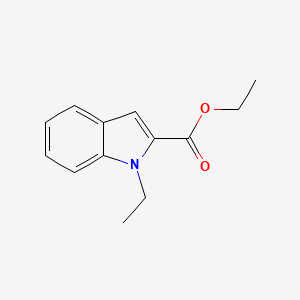
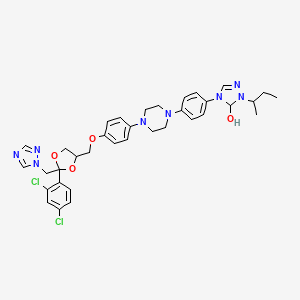
![diazanium;(2S,3S)-4-[2-[[2-[2-[(2S,3S)-3-carboxylato-2,3-dihydroxypropanoyl]oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B15355049.png)
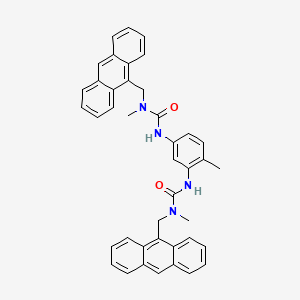
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15355055.png)
![7,10-O-Bis{[(2,2,2,-trichloroethyl)oxy]carbonyl} Docetaxel-d9](/img/structure/B15355057.png)
![Methyl 4-chloro-5-iodo-2-[(2-phenoxyacetyl)amino]benzoate](/img/structure/B15355081.png)
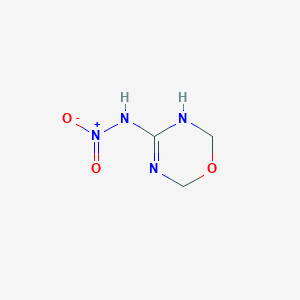
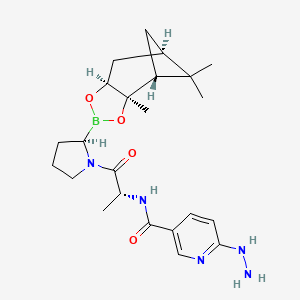
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B15355094.png)
![5-[(5-Bromotetrazol-2-yl)methyl]-2-chloropyridine-3-carbonitrile](/img/structure/B15355096.png)
